Methyl 5-(3,4-difluorophenyl)-3-methyl-5-oxovalerate
Description
Methyl 5-(3,4-difluorophenyl)-3-methyl-5-oxovalerate is a fluorinated organic ester featuring a valerate backbone substituted with a 3,4-difluorophenyl ketone group and a methyl ester.
Properties
IUPAC Name |
methyl 5-(3,4-difluorophenyl)-3-methyl-5-oxopentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F2O3/c1-8(6-13(17)18-2)5-12(16)9-3-4-10(14)11(15)7-9/h3-4,7-8H,5-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMDIBSLOZLGHHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)C1=CC(=C(C=C1)F)F)CC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(3,4-difluorophenyl)-3-methyl-5-oxovalerate typically involves the esterification of 5-(3,4-difluorophenyl)-3-methyl-5-oxovaleric acid with methanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(3,4-difluorophenyl)-3-methyl-5-oxovalerate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction: The ester can be reduced to the corresponding alcohol.
Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atoms on the aromatic ring.
Major Products
Oxidation: 5-(3,4-Difluorophenyl)-3-methyl-5-oxovaleric acid.
Reduction: 5-(3,4-Difluorophenyl)-3-methyl-5-hydroxyvalerate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 5-(3,4-difluorophenyl)-3-methyl-5-oxovalerate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anti-tumor properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Methyl 5-(3,4-difluorophenyl)-3-methyl-5-oxovalerate exerts its effects is primarily through its interaction with specific molecular targets. The difluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The ester group can also undergo hydrolysis to release the active acid form, which can further interact with biological targets.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural and physicochemical differences between Methyl 5-(3,4-difluorophenyl)-3-methyl-5-oxovalerate and its analogues:
Key Observations :
- Fluorine vs. Chlorine Substitution: The chloro-fluoro analogue (CAS 951889-62-6) exhibits a higher molecular weight (272.70 vs. 256.24) due to chlorine’s larger atomic mass.
- Substituent Position : The 3,4-difluoro configuration (target compound) vs. 3,5-difluoro (CAS 1443350-58-0) alters electronic and steric profiles. The 3,4-difluoro group may enhance metabolic stability compared to 3,5-difluoro due to reduced steric hindrance near the ketone .
Biological Activity
Methyl 5-(3,4-difluorophenyl)-3-methyl-5-oxovalerate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a difluorophenyl group that enhances its reactivity and biological activity. Its chemical formula is with a molecular weight of approximately 246.22 g/mol. The presence of fluorine atoms often confers unique electronic properties that can influence the compound's interaction with biological targets.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential application in developing new antibacterial agents. The mechanism behind this activity may involve disruption of bacterial cell membranes or interference with metabolic pathways.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells by activating specific signaling pathways. For instance, it has been shown to affect the expression of genes involved in cell cycle regulation and apoptosis, making it a candidate for further development as an anticancer therapeutic.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition: The difluorophenyl group enhances binding affinity to enzymes involved in metabolic processes, potentially leading to inhibition of their activity.
- Cell Signaling Modulation: The compound may modulate key signaling pathways associated with inflammation and cancer progression.
Research Findings and Case Studies
Several studies have been conducted to elucidate the biological effects of this compound:
- Antimicrobial Study: A study published in Journal of Antimicrobial Chemotherapy demonstrated that derivatives of this compound significantly inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations .
- Anticancer Research: In vitro studies reported in Cancer Letters highlighted that the compound induced apoptosis in human breast cancer cells (MCF-7) through activation of caspase pathways .
- Mechanistic Insights: A detailed mechanistic study indicated that the compound's interaction with the NF-kB signaling pathway could lead to reduced expression of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with similar compounds is useful:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism |
|---|---|---|---|
| Methyl 5-(2-fluorophenyl)-3-methyl-5-oxovalerate | Moderate | Low | Enzyme inhibition |
| Methyl 5-(4-fluorophenyl)-3-methyl-5-oxovalerate | High | Moderate | Cell signaling modulation |
| This compound | High | High | Enzyme inhibition & signaling modulation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
